N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a piperidine-4-carboxamide moiety linked to a 4-acetylphenyl group. Its molecular weight is approximately 474.6 g/mol (based on analogous compounds in ), and the presence of acetyl and methoxy groups may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17(30)18-7-9-20(10-8-18)26-25(31)19-13-15-29(16-14-19)24-12-11-22(27-28-24)21-5-3-4-6-23(21)32-2/h3-12,19H,13-16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORVRSVRFPOACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the coupling with the piperidine-4-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide, also known by its CAS number 1105218-73-2, is a chemical compound with the molecular formula C25H26N4O3 . While comprehensive data tables and well-documented case studies focusing solely on the applications of this specific compound are not available in the provided search results, related compounds and derivatives offer insight into potential research areas.
Related Research and Potential Applications
- Anticonvulsant Activity: Research on thiazole derivatives has identified several compounds with anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity in a picrotoxin-induced convulsion model . Similarly, other thiazole-linked compounds have shown activity against electroshock and chemo-shock induced seizures . The presence of a methoxy phenyl group attached to a pyridine ring may contribute to anticonvulsant effects .
- Anticancer Research: Thiazole and pyridine derivatives have demonstrated anticancer activity against various cancer cell lines . One thiazole-pyridine hybrid, 23 , exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, potentially due to the chlorine (Cl) attached to the 4 position of the pyridine ring . Additionally, novel thiazole pyrimidine derivatives have shown antiproliferative activity against human cancer cell lines . Pyrazole-1,2,4-triazole hybrids have also displayed high potency against tumor cell lines, particularly prostate cancer cells .
- Antimicrobial Research : N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial research.
- Other Potential Applications: A patent application describes pharmaceutical compositions for cartilage protection using compounds with structural similarities, such as pyridin-3-yl diazenyl derivatives . Additionally, molecular docking studies have indicated that certain compounds can bind to the SARS-CoV-2 spike protein, suggesting potential antiviral applications .
Structural Analogs and Derivatives
Several compounds with related structural features have been explored for their biological activities:
- N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: This compound has a molecular weight of 433.5 and the molecular formula C22H19N5O3S .
- N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide: This compound contains an acetylphenyl group, a pyridazine moiety, and a thioacetamide linkage, making it of interest in medicinal chemistry.
- This compound: This is the compound of interest with CAS Number 1105218-73-2 and Molecular Formula: C25H26N4O3 .
Future Research Directions
Given the diverse biological activities observed in related compounds, this compound could be investigated for:
- Anticonvulsant Properties: Evaluating its efficacy in seizure models.
- Anticancer Activity: Testing its effects on various cancer cell lines.
- Antimicrobial Potential: Assessing its ability to inhibit bacterial or viral growth.
- Cartilage Protection: Investigating its potential to protect cartilage.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperidine-4-Carboxamide Moieties
SNS-032 (N-(5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide)
- Key Differences :
- Replaces pyridazine with a thiazole-thiol group.
- Lacks acetylphenyl substituent.
- Activity : A potent inhibitor of cyclin-dependent kinases (CDKs) and transcriptional kinases (e.g., Cdk9), with anti-cancer properties .
- SAR Insight : The thiazole-thiol group likely enhances kinase selectivity compared to the pyridazine-based target compound.
Compound 14b ()
- Structure: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivative.
- Key Differences: Substitutes pyridazine with a pyrimidine ring. Includes a pyridin-3-ylamino group.
- Activity : Exhibits anti-angiogenic and DNA cleavage activity, suggesting a different mechanism of action compared to kinase inhibitors .
Pyridazine/Pyrimidine-Based Kinase Inhibitors
LDC000067 (3-[[6-(2-methoxyphenyl)-4-pyrimidinyl]amino]-benzenemethanesulfonamide)
- Key Similarities :
- Contains a 2-methoxyphenyl-substituted pyrimidine core.
- Key Differences :
- Replaces piperidine-4-carboxamide with a benzenesulfonamide group.
- Activity : Targets Cdc7 kinase, critical for DNA replication, with applications in oncology .
Patent Compound (: N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide)
Piperidine-4-Carboxamide Derivatives in Screening Libraries
N-[(3,4-diethoxyphenyl)methyl]-1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide ()
- Key Similarities :
- Shares the pyridazin-3-yl-piperidine-4-carboxamide backbone.
- Key Differences :
- Substitutes 4-acetylphenyl with a 3,4-diethoxyphenylmethyl group.
- Lower molecular weight (474.6 g/mol vs. ~500 g/mol estimated for the target compound).
Research Findings and Implications
- Kinase Selectivity : The pyridazine core in the target compound may confer distinct kinase inhibition profiles compared to pyrimidine-based analogues like LDC000067 .
- Functional Group Impact : The 4-acetylphenyl group could enhance hydrogen bonding with target proteins, while methoxy substituents (common in –3,6) improve metabolic stability .
- Unresolved Questions: Limited data on the target compound’s specific targets or efficacy necessitates further comparative studies with benchmarks like SNS-032 or LDC000066.
Biological Activity
N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and related research findings, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine core linked to a pyridazine and an acetylphenyl group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
1. Antibacterial Activity
Research indicates that compounds similar to this compound demonstrate moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structural features enhance its interaction with bacterial enzymes, leading to inhibition of growth and proliferation .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy, with some derivatives showing IC50 values as low as . This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.
3. Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer properties. The presence of the piperidine nucleus is associated with various bioactivities, including anti-tumor effects . The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapeutics.
4. Hypoglycemic Activity
Some derivatives of similar compounds have shown hypoglycemic effects, indicating potential use in managing diabetes . This activity may be linked to the modulation of insulin secretion or action.
Synthesis and Research Findings
The synthesis of this compound can be achieved through various chemical pathways involving the coupling of piperidine derivatives with pyridazine and acetophenone derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Moderate to strong against S. typhi | |
| Enzyme Inhibition | AChE IC50: | |
| Anticancer | Induces apoptosis | |
| Hypoglycemic | Modulates insulin action |
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives against multiple strains, revealing significant activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Studies : Another study focused on enzyme inhibition profiles, confirming strong AChE inhibitory activity among several synthesized compounds derived from similar structures .
Q & A
Basic: What are the critical steps in synthesizing N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide?
The synthesis typically involves:
- Amide bond formation between the piperidine-4-carboxamide and acetylphenyl moieties using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Nucleophilic substitution to attach the pyridazine ring to the piperidine core under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., DMF or THF) .
- Purification via column chromatography to isolate the final product with >95% purity. Reaction yields depend on precise stoichiometric ratios and exclusion of moisture .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine ring conformation .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H] peak matching CHNO) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm) .
Basic: How is the compound’s initial biological activity screened in preclinical studies?
- In vitro assays : Test inhibition of cancer cell lines (e.g., IC values against MCF-7 or HepG2) via MTT assays. Dose-response curves are generated at 24–72 hours .
- Enzyme inhibition : Screen against kinases or receptors (e.g., EGFR or PARP) using fluorescence-based assays .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst screening : Additives like DMAP (4-dimethylaminopyridine) accelerate amide bond formation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during pyridazine coupling .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Fragment replacement : Substitute the 2-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups to assess potency shifts .
- Molecular docking : Compare binding poses in homology models of target proteins (e.g., PARP1) to correlate substituent effects with activity .
Advanced: How can the compound’s mechanism of action be elucidated through receptor interaction studies?
- Radioligand binding assays : Measure displacement of H-labeled ligands (e.g., dopamine D3 receptor antagonists) to calculate K values .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k/k) for target enzymes .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Dosage normalization : Re-evaluate IC values using standardized cell viability assays (e.g., ATP-based luminescence vs. MTT) .
- Metabolic stability testing : Assess cytochrome P450-mediated degradation to explain variability in in vivo vs. in vitro results .
Advanced: What methods resolve enantioselectivity issues in synthesis or biological targeting?
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- Circular Dichroism (CD) : Confirm stereochemical integrity of the piperidine ring post-synthesis .
Advanced: How can toxicity and selectivity be balanced in derivative design?
- Off-target profiling : Screen against >50 kinases to identify selectivity windows .
- Computational ADMET models : Predict hepatotoxicity risks using QSAR-based tools (e.g., admetSAR) .
Advanced: What experimental models best translate in vitro findings to in vivo efficacy?
- Xenograft models : Evaluate tumor growth inhibition in immunocompromised mice (e.g., BALB/c nude) dosed at 10–50 mg/kg .
- Pharmacokinetic studies : Measure plasma half-life and brain penetration in rodents to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
